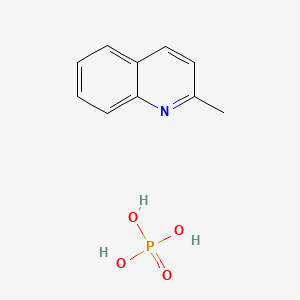

2-Methylquinoline phosphate

Description

Properties

IUPAC Name |

2-methylquinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUDCLBKWDRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745453 | |

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118896-93-8 | |

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylquinoline phosphate CAS number and properties

An In-Depth Technical Guide to 2-Methylquinoline and its Phosphate Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methylquinoline, a significant heterocyclic compound, and its phosphate salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical data, field-proven insights, and practical methodologies.

Introduction: The Versatile Quinoline Scaffold

2-Methylquinoline, also widely known as quinaldine, is an organic compound that is a methyl derivative of quinoline.[1] It presents as a colorless oily liquid that tends to darken to a reddish-brown hue upon exposure to air.[2] This compound is a key precursor in the manufacturing of a variety of chemicals, including pharmaceuticals and dyes.[1][2] While much of the available scientific literature focuses on the free base form of 2-methylquinoline (CAS No. 91-63-4), its phosphate salt (CAS No. 118896-93-8) is also commercially available, offering alternative formulation possibilities.[2][3][4] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for treating a wide range of conditions, including cancer, malaria, and various infections.[5][6][7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The properties of 2-methylquinoline are well-documented and summarized below.

| Property | Value | Source(s) |

| CAS Number | 91-63-4 | [1][2] |

| Phosphate Salt CAS No. | 118896-93-8 | [3][4] |

| Molecular Formula | C₁₀H₉N | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][8] |

| Phosphate Salt Mol. Wt. | 241.18 g/mol | [3][4] |

| Appearance | Colorless oily liquid, darkens with air exposure | [1][2] |

| Density | 1.058 g/cm³ | [1] |

| Melting Point | -2 °C (28 °F; 271 K) | [1] |

| Boiling Point | 248 °C (478 °F; 521 K) | [1] |

| Solubility in Water | Insoluble | [1] |

| Flash Point | 79 °C (174 °F; 352 K) | [1] |

| Refractive Index | 1.8116 | [1] |

Synthesis and Manufacturing

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction.

Established Synthetic Routes

-

Skraup Synthesis: This is a classic method for producing quinolines. It involves the reaction of an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.[9] The glycerol is dehydrated to acrolein, which then undergoes a series of reactions including a Michael addition and cyclization to form the quinoline ring.[9]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method allows for the preparation of substituted quinolines.[1] For 2-methylquinoline, this can be achieved by reacting aniline with crotonaldehyde.[1]

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form the quinoline ring system.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and environmentally benign methods. One such approach involves a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[9] This method integrates several reaction steps, including hydrogenation, dehydration-condensation, Michael addition, and cyclodehydrogenation, into a single process, thereby improving efficiency and reducing costs.[9]

Conceptual Synthesis Workflow

Caption: Doebner-von Miller synthesis of 2-methylquinoline.

Applications in Research and Drug Development

The 2-methylquinoline scaffold is a valuable building block in the synthesis of a wide array of functional molecules.

-

Pharmaceuticals: It is a precursor to various pharmaceuticals, most notably antimalarial drugs.[1][5] The quinoline ring system is a key pharmacophore in drugs like chloroquine and quinine.[5][10] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11][12]

-

Dyes: 2-Methylquinoline is used to synthesize cyanine dyes and other colorants.[1] For example, it is a precursor to the pH indicator Quinaldine Red and the food colorant Quinoline Yellow.[1]

-

Anesthetics for Fish: Quinaldine sulfate, a salt of 2-methylquinoline, is utilized as an anesthetic in fish transportation and for collecting tropical fish.[1]

Biological Activity and Mechanism of Action

The diverse biological activities of quinoline derivatives make them a focal point of medicinal chemistry research.[5][12]

-

Anticancer Activity: Quinoline-based compounds can exert anticancer effects through various mechanisms, such as inhibiting topoisomerases, which are crucial for DNA replication, or by inhibiting protein kinases involved in cancer cell signaling pathways like PI3K/AkT/mTOR.[10][13]

-

Antimalarial Activity: In the context of malaria, quinoline derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[10] This leads to a buildup of toxic heme, ultimately killing the parasite.[10]

-

Antimicrobial and Antiviral Activity: The planar, aromatic structure of the quinoline ring allows it to intercalate into the DNA of microorganisms, inhibiting replication and transcription.[11] This property contributes to its antibacterial and antiviral effects.

Conceptual Diagram of Pharmacological Potential

Caption: Diverse pharmacological activities of the quinoline scaffold.

Safety and Handling

Proper handling of 2-methylquinoline is crucial due to its potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-methylquinoline is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][15]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[14][15]

-

Skin Irritation (Category 2): Causes skin irritation.[14]

-

Eye Irritation (Category 2): Causes serious eye irritation.[14]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[14]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]

-

Handling: Avoid breathing vapors or mist. Use in a well-ventilated area. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15] Store locked up.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[14][15]

Conceptual Experimental Protocol: N-Alkylation

The following is a conceptual protocol for a common synthetic transformation involving 2-methylquinoline, illustrating the experimental logic.

Objective: To synthesize N-alkyl-2-methylquinolinium iodide, a quaternary ammonium salt, which can serve as an intermediate for further functionalization.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Rationale: These polar aprotic solvents are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction without interfering.

-

-

Addition of Alkylating Agent: Add an excess of an alkylating agent, for example, methyl iodide (1.5-2 equivalents).

-

Rationale: Using an excess of the alkylating agent helps to drive the reaction to completion. Methyl iodide is a highly reactive and common methylating agent.

-

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

-

Rationale: The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a salt, will often precipitate out of the solution.

-

Rationale: Quaternary ammonium salts typically have lower solubility in organic solvents compared to the starting materials.

-

-

Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Rationale: Washing with a cold solvent minimizes the loss of the desired product while removing soluble impurities.

-

N-Alkylation Experimental Workflow

Caption: A typical workflow for the N-alkylation of 2-methylquinoline.

References

-

2-Methylquinoline | C10H9N | CID 7060 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinaldine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.). Google Patents.

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

2 - Safety data sheet. (2023). CPAchem. Retrieved from [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). International Journal of ChemTech Research. Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Afinidad. Retrieved from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-methyl quinoline, 91-63-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds | Inorganic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

Quinoline phosphate | C9H4NO4P | CID 129714922 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Showing Compound 2-Methylquinoline (FDB004400) - FooDB. (2010). FooDB. Retrieved from [Link]

-

Quinoline, 2-methyl- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

oa Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation - Bentham Science Publishers. (2024). Bentham Science Publishers. Retrieved from [Link]

Sources

- 1. Quinaldine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 118896-93-8|2-Methylquinoline phosphate|BLD Pharm [bldpharm.com]

- 4. Quinaldine phosphate salt - 2-Methylquinoline [sigmaaldrich.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Quinoline, 2-methyl- [webbook.nist.gov]

- 9. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cpachem.com [cpachem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Synthesis and characterization of quinaldine phosphate

An In-Depth Technical Guide to the Synthesis and Characterization of Quinaldine Phosphate

Abstract

This technical guide provides a comprehensive and scientifically grounded overview of the synthesis and characterization of quinaldine phosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind key experimental decisions. We will explore the efficient synthesis of the quinaldine precursor via the Doebner-von Miller reaction, detail its subsequent phosphorylation through a direct acid-base reaction, and outline a multi-technique approach for rigorous characterization. This guide emphasizes self-validating methodologies, ensuring that each step of the process yields a product of verifiable identity, purity, and quality. Key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and classical gravimetric analysis, are discussed in detail, providing the reader with a robust framework for producing and validating quinaldine phosphate in a laboratory setting.

Chapter 1: Quinaldine Phosphate: Significance and Physicochemical Properties

The Quinaldine Moiety: A Versatile Chemical Scaffold

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound built upon a quinoline core.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of bioactive molecules and functional materials. Quinaldine itself serves as a crucial precursor in the synthesis of various products, including antimalarial drugs, pH indicators like Quinaldine Red, and industrial dyes such as Quinoline Yellow.[2] Its ability to engage in diverse chemical transformations makes it a valuable starting material for creating more complex molecular architectures.

The Strategic Role of Phosphate Salts in Pharmaceutical Development

The conversion of an active pharmaceutical ingredient (API) into a salt is a fundamental strategy in drug development to enhance its physicochemical properties. Phosphate salts are particularly favored for several reasons. The introduction of the phosphate group can significantly improve the aqueous solubility and dissolution rate of a poorly soluble parent compound, which often translates to enhanced bioavailability. Furthermore, phosphate salts can exhibit greater physical and chemical stability compared to the freebase form, leading to improved shelf-life and more consistent product performance.

Physicochemical Profile of Quinaldine Phosphate

A clear understanding of a compound's fundamental properties is essential before commencing any experimental work. The key physicochemical data for quinaldine phosphate are summarized below.

| Property | Value | Source |

| Chemical Name | Quinaldine Phosphate | [3] |

| Synonyms | 2-Methylquinoline Phosphate | |

| CAS Number | 118896-93-8 | [3] |

| Molecular Formula | C₁₀H₉N · H₃PO₄ | |

| Molecular Weight | 241.18 g/mol | |

| Appearance | White to slightly yellow crystalline powder | [1] |

Chapter 2: Synthetic Pathways to Quinaldine Phosphate

The synthesis of quinaldine phosphate is a two-stage process: first, the preparation of the quinaldine freebase, followed by its reaction with phosphoric acid to form the salt.

Foundational Step: Synthesis of the Quinaldine Precursor

While quinaldine can be recovered from coal tar, a more common and controlled laboratory synthesis is achieved through the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[2] This method involves the reaction of aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, under acidic conditions.

Causality of Experimental Choice: The Doebner-von Miller reaction is chosen for its reliability and use of readily available starting materials. The acidic catalyst (typically hydrochloric or sulfuric acid) facilitates both the initial Michael addition and the subsequent cyclization and dehydration steps. An oxidizing agent, often nitrobenzene (which is reduced to aniline), is used to dehydrogenate the dihydroquinaldine intermediate to the final aromatic quinaldine product.

Diagram 1: Proposed Mechanism of Quinaldine Synthesis

Caption: Mechanism for the Doebner-von Miller synthesis of quinaldine.

The Phosphorylation Reaction: A Direct Acid-Base Approach

The formation of quinaldine phosphate is a straightforward acid-base reaction. Quinaldine, containing a basic nitrogen atom in its quinoline ring, readily reacts with a strong acid like phosphoric acid to form the corresponding salt.

Experimental Rationale:

-

Stoichiometry: A 1:1 molar ratio of quinaldine to phosphoric acid is used, as confirmed by the molecular formula of the resulting salt (C₁₀H₉N · H₃PO₄). Using a slight excess of the acid can ensure complete protonation of the base.

-

Solvent Selection: An appropriate solvent must dissolve the quinaldine starting material and ideally allow the quinaldine phosphate product to precipitate upon formation or cooling, simplifying isolation. Ethanol or isopropanol are common choices. The synthesis can be modeled on similar preparations, such as that for quinolinium dihydrogenphosphate, which uses an ethanolic solution of quinoline added to an aqueous solution of phosphoric acid.[4]

-

Temperature Control: The reaction is typically exothermic. While often performed at room temperature with stirring, gentle cooling may be necessary if adding the reagents quickly. The final product's crystallization may be induced by cooling the solution.

Protocol 2.2.1: Synthesis of Quinaldine Phosphate

-

Preparation: In a clean, dry flask equipped with a magnetic stirrer, dissolve 10.0 g of quinaldine (0.07 mol) in 100 mL of ethanol.

-

Reaction: In a separate beaker, carefully prepare a solution of phosphoric acid by diluting 8.1 g of 85% H₃PO₄ (0.07 mol) in 20 mL of ethanol.

-

Addition: Slowly add the phosphoric acid solution to the stirring quinaldine solution at room temperature over 15 minutes.

-

Precipitation: A white precipitate should form during the addition. Continue stirring the resulting slurry for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting materials, followed by one 20 mL portion of diethyl ether to aid in drying.

-

Drying: Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight.

-

Validation: Calculate the percentage yield and proceed with characterization (Chapter 3) to confirm identity and purity.

Diagram 2: Workflow for Quinaldine Phosphate Synthesis

Caption: Step-by-step workflow for the laboratory synthesis of quinaldine phosphate.

Safety and Handling Considerations

Safe laboratory practice is paramount.

-

Quinaldine: Harmful if swallowed or in contact with skin.[5] It is a combustible liquid and may be light-sensitive.[1][6]

-

Phosphoric Acid: Corrosive and can cause severe skin burns and eye damage.

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

Chapter 3: Comprehensive Characterization of Quinaldine Phosphate

Rigorous characterization is a self-validating system that confirms the successful synthesis of the target compound with the required purity. A multi-technique approach is essential.

Establishing Identity and Structure

NMR is the most powerful tool for unambiguous structure elucidation. For quinaldine phosphate, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

-

¹H and ¹³C NMR: The spectra will resemble that of the quinaldine freebase but with notable downfield shifts for protons and carbons near the protonated nitrogen atom, confirming salt formation.

-

³¹P NMR: This is a direct and highly effective method for analyzing phosphorus-containing compounds.[8] A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphate species. The chemical shift will be characteristic of the orthophosphate anion.[9]

| Expected NMR Data | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (7-9 ppm), methyl singlet (~2.7 ppm). Protons on the heterocyclic ring will be shifted downfield compared to the freebase. |

| ¹³C NMR | Aromatic and vinylic carbons (120-150 ppm), methyl carbon (~20 ppm). Carbons adjacent to the nitrogen will show the largest shift changes upon protonation. |

| ³¹P{¹H} NMR | A single sharp peak, confirming a single phosphorus environment. |

IR spectroscopy is excellent for confirming the presence of key functional groups and verifying salt formation.

Trustworthiness of the Protocol: The disappearance of vibrational modes associated with the free base and the appearance of new bands confirm the reaction's success. Specifically, the formation of the N⁺-H bond and the presence of the dihydrogen phosphate anion (H₂PO₄⁻) provide clear spectral evidence. A study on the related quinolinium dihydrogenphosphate provides an excellent reference for band assignments.[4]

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations from the phosphate group and any lattice water. |

| ~3000-3100 | Aromatic C-H stretching. |

| ~2800-2900 | Aliphatic C-H stretching (methyl group). |

| ~1600-1650 | N⁺-H bending vibrations and C=N/C=C ring stretching, confirming protonation. |

| ~1000-1100 | Strong, broad P-O stretching vibrations characteristic of the phosphate group. |

| ~900 | P-(OH) stretching. |

MS is used to confirm the molecular weight of the cationic portion of the salt.

Experimental Rationale: Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer. The quinaldine phosphate salt will dissociate in solution, and the ESI source will generate the protonated quinaldine molecule (the quinaldinium cation). The instrument will detect the mass-to-charge ratio (m/z) of this ion. For quinaldine (C₁₀H₉N, MW = 143.19), the expected [M+H]⁺ ion would be observed at m/z 144.19. Time-of-flight (TOF) analyzers can provide high-resolution mass data to confirm the elemental composition.[10]

Purity Assessment and Quantification

Chromatography is essential for assessing the purity of the final product.

-

Gas Chromatography (GC): While not ideal for the non-volatile salt, GC-MS can be used to check the purity of the starting quinaldine material. It has been used as a reference method for quantifying quinaldine in various matrices.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for determining the purity of the final quinaldine phosphate product. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., ammonium acetate or formate) would be a suitable starting point. Purity is determined by the area percentage of the main product peak.

This classical, authoritative method provides a highly accurate, independent confirmation of the compound's stoichiometry by quantifying the phosphate content. The quinoline phosphomolybdate method is a standard and reliable procedure.[12][13]

Protocol Rationale: The sample is digested in acid to liberate the orthophosphate ions. A special reagent, "quimociac" (containing quinoline and sodium molybdate in a nitric/citric acid solution), is added.[14] This causes the quantitative precipitation of the phosphate as a stable, well-defined quinolinium phosphomolybdate complex. The precipitate is filtered, dried at a specific temperature (250°C), and weighed.[13][15] The high molecular weight of the precipitate ensures excellent precision.

Diagram 3: Characterization and Validation Workflow

Sources

- 1. Quinaldine | 91-63-4 [chemicalbook.com]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. Quinaldine phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. mdpi.com [mdpi.com]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinaldine analytical standard 118896-93-8 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inorganic feed phosphate test methods [feedphosphates.org]

- 14. fsis.usda.gov [fsis.usda.gov]

- 15. mdpi.com [mdpi.com]

Introduction: The Imperative for Unambiguous Structural Verification

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-Methylquinoline Phosphate

In modern drug development, the precise chemical structure of an active pharmaceutical ingredient (API) is its fundamental identifier. 2-Methylquinoline, also known as quinaldine, is a heterocyclic scaffold of significant interest due to the broad biological activities of its derivatives.[1][2] The formation of a phosphate salt is a common strategy to improve the solubility and bioavailability of such basic compounds. However, this salt formation introduces structural questions: What is the exact nature of the ionic interaction? What is the stoichiometry? And where has the protonation occurred?

This guide eschews a generic, templated approach to provide a field-proven, logic-driven strategy for the complete structural elucidation of this compound. We will operate from the perspective of a senior scientist, explaining not just the steps to be taken, but the causal reasoning behind each experimental choice. Our objective is to build a self-validating dossier of evidence that culminates in an irrefutable structural assignment, fit for rigorous scientific scrutiny and regulatory submission.

The Postulated Structure: From Hypothesis to Confirmation

Before initiating any analysis, we must formulate a chemically sound hypothesis. 2-Methylquinoline possesses a basic nitrogen atom within its aromatic ring system.[3] Phosphoric acid (H₃PO₄) is a polyprotic acid. The most probable interaction is a simple acid-base reaction, resulting in the formation of a 1:1 salt, 2-methylquinolinium dihydrogen phosphate . This structure, where the quinoline nitrogen is protonated and the counter-ion is [H₂PO₄]⁻, will serve as our working hypothesis. Our analytical workflow is designed to systematically test and validate every aspect of this proposed structure.

An Integrated Analytical Workflow: A Multi-Modal Approach

Figure 1: Integrated workflow for structural elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – Confirming the Components

Expertise & Rationale: Our first objective is to confirm the presence of the two constituent parts of our proposed salt: the 2-methylquinoline cation and the phosphate anion. HRMS is the ideal starting point as it provides highly accurate mass measurements, allowing for the confident determination of elemental compositions.[4] We choose Electrospray Ionization (ESI) in positive ion mode because it is a soft ionization technique that will gently transfer the pre-existing 2-methylquinolinium cation from solution into the gas phase for analysis.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the cation remains protonated.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of <5 ppm mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: +3.5 kV

-

Nebulizing Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 6.0 L/min at 200 °C

-

-

Mass Analyzer Parameters:

-

Scan Range: 50-500 m/z

-

Acquisition Mode: Positive Ion

-

Resolution: >20,000 FWHM

-

Data Presentation & Interpretation

The primary ion we expect to observe is the protonated 2-methylquinoline (the cation of our salt). Its elemental formula is C₁₀H₁₀N⁺.

| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Expected) | Mass Error (ppm) |

| [M+H]⁺ | C₁₀H₁₀N⁺ | 144.0813 | ~144.0813 | < 5 |

Table 1: Expected HRMS data for the cationic component.

The observation of a high-intensity ion with a mass accurate to within 5 ppm of 144.0813 Da provides unequivocal evidence for the presence of the 2-methylquinoline cation.[5] While the dihydrogen phosphate anion is not directly observed in positive mode, this result validates the first half of our hypothesis. The absence of a signal at m/z 143.18 (the mass of neutral 2-methylquinoline) further suggests that the compound exists primarily in its protonated, salt form.[1][6]

Part 2: Multinuclear NMR Spectroscopy – Mapping the Connectivity

Expertise & Rationale: With the elemental composition of the cation confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic connectivity and pinpoint the site of protonation. NMR provides detailed information about the chemical environment of each nucleus.[7] We will perform a suite of experiments: ¹H NMR for proton environments, ¹³C NMR for the carbon skeleton, and ³¹P NMR as a direct probe of the phosphate counter-ion.[8][9]

¹H and ¹³C NMR: The Signature of Protonation

Trustworthiness: The key to using NMR as a self-validating system is comparison. We must understand the spectrum of the parent molecule, 2-methylquinoline, to recognize the changes induced by protonation. Upon protonation of the ring nitrogen, a significant deshielding effect is anticipated for the protons and carbons of the heterocyclic ring, causing their signals to shift downfield (to a higher ppm value).[10]

Experimental Protocol: ¹H, ¹³C, and ³¹P NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of Deuterium Oxide (D₂O). D₂O is chosen as it readily dissolves ionic salts and will not obscure the N-H proton signal.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum, using 85% H₃PO₄ as an external reference (δ = 0.0 ppm).[8]

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.[11][12]

Data Presentation & Interpretation

The most diagnostic feature will be the chemical shifts of the heterocyclic ring protons and carbons.

| Nucleus | Expected δ (ppm) in 2-Methylquinoline (CDCl₃) | Expected δ (ppm) in 2-Methylquinolinium Phosphate (D₂O) | Rationale for Shift |

| ¹H NMR | |||

| H3 | ~7.27 | > 7.5 | Deshielding from adjacent N⁺-H |

| H4 | ~8.04 | > 8.2 | Deshielding from adjacent N⁺-H |

| Aromatic H | 7.4 - 7.8 | 7.6 - 8.1 | General inductive deshielding |

| CH₃ | ~2.74 | ~2.8 | Minor inductive effect |

| N⁺-H | - | > 10 | Direct observation of protonation site |

| ¹³C NMR | |||

| C2 | ~158 | > 160 | Strong deshielding from N⁺ |

| C4 | ~136 | > 138 | Strong deshielding from N⁺ |

| C8a | ~147 | > 149 | Strong deshielding from N⁺ |

| ³¹P NMR | |||

| [H₂PO₄]⁻ | N/A | ~0 to +5 | Characteristic shift for dihydrogen phosphate |

Table 2: Predicted NMR chemical shifts (δ) and their justification. Reference data for 2-methylquinoline is sourced from literature.[13][14]

The observation of a single peak in the ³¹P NMR spectrum around 0 ppm is strong evidence for a single, symmetric phosphate environment, consistent with the [H₂PO₄]⁻ anion.[15][16] The collective downfield shifts in the ¹H and ¹³C spectra, particularly for the nuclei closest to the nitrogen, serve as definitive proof of N-protonation.

Part 3: Single Crystal X-ray Diffraction – The Definitive Proof

Expertise & Rationale: While MS and NMR provide overwhelming evidence for our hypothesized structure in the solution state, Single Crystal X-ray Diffraction provides the "gold standard" of proof by determining the precise three-dimensional arrangement of atoms in the solid state.[17] It will visually confirm the ionic nature of the compound, the location of the proton on the nitrogen, the geometry of the phosphate anion, and the intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.[18][19]

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) is a common starting point. The goal is to grow a single, defect-free crystal of sufficient size (>0.1 mm).

-

Data Collection: Mount a suitable crystal on a goniometer head. Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms. Refine the structural model against the experimental data to locate all atoms, including hydrogen atoms, and determine their precise coordinates and thermal parameters.

Expected Outcome & Interpretation

The refined crystal structure should unambiguously show:

-

A planar 2-methylquinolinium cation.

-

A tetrahedral dihydrogen phosphate anion.

-

The location of a hydrogen atom covalently bonded to the quinoline nitrogen.

-

A network of hydrogen bonds between the N⁺-H group, the P-OH groups of the anion, and potentially water molecules if it is a hydrate.

This crystallographic data provides the final, irrefutable confirmation of the proposed structure of 2-methylquinolinium dihydrogen phosphate.

Convergence of Evidence: A Self-Validating Conclusion

Figure 2: Convergence of analytical data to the final structure.

By following this logical, evidence-based workflow, we move from a reasonable chemical hypothesis to a fully validated and confirmed structure. This level of rigor is essential for advancing drug development programs, ensuring scientific integrity, and meeting regulatory expectations.

References

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

Aznar, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 338-346. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Retrieved from [Link]

-

Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Chembase.cn. (n.d.). 2-methylquinoline. Retrieved from [Link]

-

Liu, L., et al. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. Inorganic Chemistry, 48(18), 8947-8954. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

-

ETH Zurich Research Collection. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. Retrieved from [Link]

-

Gotthard, G., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Acta Crystallographica Section F, 69(Pt 1), 73-76. Retrieved from [Link]

-

IIP Series. (2014). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2023). The 31P NMR chemical shifts of different types of phosphorus species. Retrieved from [Link]

-

Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

-

ResearchGate. (2010). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

ACS Publications. (2009). Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds. Inorganic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

-

ResearchGate. (2011). X-ray crystallographic data of compounds 4a, 4b, and 8. Retrieved from [Link]

-

Wikipedia. (n.d.). Nerve agent. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylhexane. Retrieved from [Link]

-

ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

MDPI. (2021). Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]

-

YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. NPTEL. Retrieved from [Link]

-

National Institutes of Health. (2014). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. Retrieved from [Link]

-

Sciforum. (2000). X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. Retrieved from [Link]

-

MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. Retrieved from [Link]

-

RSC Publishing. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Quinaldine - Wikipedia [en.wikipedia.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline, 2-methyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tsijournals.com [tsijournals.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 15. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciforum.net [sciforum.net]

Physical and chemical properties of 2-methylquinoline phosphate salt

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylquinoline Phosphate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylquinoline and its phosphate salt. 2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with significant applications in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The formation of a phosphate salt of this compound is a critical step in many pharmaceutical development pipelines, offering advantages in solubility, stability, and bioavailability. This document delineates the synthesis, physicochemical characteristics, and analytical methodologies for 2-methylquinoline and its phosphate salt, providing field-proven insights and detailed experimental protocols.

Introduction: The Significance of 2-Methylquinoline and its Phosphate Salt

2-Methylquinoline is a derivative of quinoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of the methyl group at the 2-position significantly influences its chemical reactivity and physical properties. While the free base form of 2-methylquinoline is an oily liquid, its conversion to a crystalline phosphate salt can enhance its handling properties, stability, and aqueous solubility, which are critical parameters in drug development.

The basic nitrogen atom in the quinoline ring readily reacts with acids to form salts.[1] Phosphoric acid is a commonly used acid for salt formation in the pharmaceutical industry due to its biocompatibility and its ability to form crystalline salts with improved physicochemical properties.[2] This guide will explore the properties of the parent molecule and the anticipated characteristics of its phosphate salt.

Physicochemical Properties of 2-Methylquinoline (Quinaldine)

Understanding the properties of the free base is fundamental to predicting the behavior of its salt form.

Physical Properties

2-Methylquinoline is a colorless oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[1] It possesses a characteristic odor and is only slightly soluble in water but soluble in many organic solvents like chloroform.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [1][3][4] |

| Molecular Weight | 143.19 g/mol | [1][3] |

| Appearance | Colorless oily liquid | [1] |

| Melting Point | -9 to -2 °C | [3][5] |

| Boiling Point | 248 °C | [3][4] |

| Density | 1.058 g/mL at 25 °C | [3] |

| Refractive Index | 1.612 at 20 °C | [3] |

| Flash Point | 79.44 °C (175 °F) | [1][5] |

Spectral Data

The structural elucidation of 2-methylquinoline is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl group protons.[6]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak at m/z 143.[1][4]

-

UV/Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent exhibits absorption bands characteristic of the quinoline chromophore.[4]

Synthesis of 2-Methylquinoline

Several classical and modern synthetic methods are available for the preparation of 2-methylquinoline.

Classical Synthesis: Skraup and Doebner-von Miller Reactions

The Skraup synthesis involves the reaction of aniline with α,β-unsaturated carbonyl compounds (generated in situ from glycerol) in the presence of an oxidizing agent and sulfuric acid. A variation of this is the Doebner-von Miller reaction , which uses crotonaldehyde with aniline.[7]

Modern Catalytic Synthesis

Recent advancements include one-step catalytic methods. For instance, 2-methylquinoline can be synthesized from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[8] This method involves a cascade of reactions including hydrogen transfer, dehydration-condensation, Michael addition, and cyclodehydrogenation.[8]

This compound Salt: Formation and Properties

The formation of a phosphate salt involves a straightforward acid-base reaction between the basic nitrogen of 2-methylquinoline and phosphoric acid.

Synthesis Protocol

Objective: To prepare the dihydrogen phosphate salt of 2-methylquinoline.

Materials:

-

2-Methylquinoline

-

Orthophosphoric acid (85% in water)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

Dissolve 1.0 equivalent of 2-methylquinoline in a minimal amount of absolute ethanol.

-

In a separate flask, dissolve 1.0 equivalent of 85% orthophosphoric acid in absolute ethanol.

-

Slowly add the phosphoric acid solution to the 2-methylquinoline solution with constant stirring at room temperature.

-

A precipitate should form. If no precipitate forms, the solution can be cooled in an ice bath or have diethyl ether slowly added as an anti-solvent to induce crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to a constant weight.

Causality: The basic nitrogen of the quinoline ring is protonated by the phosphoric acid, leading to the formation of the 2-methylquinolinium cation and the dihydrogen phosphate anion. Ethanol is chosen as the solvent due to the good solubility of the reactants and the lower solubility of the resulting salt, facilitating its precipitation.

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Salt formation typically leads to a solid, crystalline material. |

| Melting Point | Significantly higher than the free base | Ionic compounds have strong electrostatic interactions, leading to higher melting points. |

| Solubility | Higher aqueous solubility compared to the free base | The ionic nature of the salt and the hydrophilic phosphate group enhance water solubility.[2] |

| pKa | The pKa of the 2-methylquinolinium ion will be in the acidic range. | The protonated nitrogen is a weak acid. The exact value would require experimental determination. |

| Hygroscopicity | May be hygroscopic | Phosphate salts have a propensity to absorb moisture from the air and can form hydrates.[2] |

Analytical Characterization of this compound Salt

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized salt.

Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show a downfield shift of the aromatic protons and the methyl group protons compared to the free base, due to the deshielding effect of the positive charge on the nitrogen.

-

³¹P NMR: A single peak in the phosphorus NMR spectrum would confirm the presence of the phosphate anion.

-

FT-IR Spectroscopy: The infrared spectrum would show characteristic bands for the N-H stretch of the protonated quinoline, as well as the P-O and O-H stretches of the dihydrogen phosphate anion.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to investigate the presence of different polymorphic forms or solvates.

-

Thermogravimetric Analysis (TGA): TGA is useful for determining the presence of water or other solvents in the crystal lattice and assessing the thermal stability of the salt.

X-ray Diffraction (XRD)

-

Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint for the crystalline salt and can be used to identify different polymorphs.

Visualization of Key Processes

Synthesis of this compound

Caption: Workflow for the synthesis of this compound salt.

Acid-Base Reaction

Caption: Acid-base reaction between 2-methylquinoline and phosphoric acid.

Conclusion

The conversion of 2-methylquinoline to its phosphate salt is a valuable strategy, particularly in pharmaceutical applications, to improve its physicochemical properties. This guide has provided a detailed overview of the properties of 2-methylquinoline and a predictive analysis of its phosphate salt. The provided protocols for synthesis and characterization are based on established chemical principles and serve as a solid foundation for researchers in this field. It is important to note that the predicted properties of the phosphate salt should be confirmed by experimental data for any specific application.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.

-

2-methyl quinoline, 91-63-4 - The Good Scents Company. Retrieved from [Link]

-

2-METHYL QUINOLINE - Ataman Kimya. Retrieved from [Link]

-

Quinoline, 2-methyl- - NIST Chemistry WebBook. Retrieved from [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. Retrieved from [Link]

-

Quinaldine - Wikipedia. Retrieved from [Link]

-

Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation - ResearchGate. Retrieved from [Link]

- US20080103321A1 - Processes to make phosphate salt containing products - Google Patents.

- JPS57114574A - Preparation of 2-methylquinoline - Google Patents.

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

-

Phosphate Pharmaceutical Salt Preparations - KiloMentor. Retrieved from [Link]

-

Phosphate - Wikipedia. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KiloMentor: Phosphate Pharmaceutical Salt Preparations [kilomentor.blogspot.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Quinoline, 2-methyl- [webbook.nist.gov]

- 5. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. Quinaldine - Wikipedia [en.wikipedia.org]

- 8. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. Phosphate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Methylquinoline Phosphate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 2-methylquinoline phosphate in organic solvents. While direct, quantitative solubility data for the phosphate salt is not extensively published, this guide synthesizes foundational principles of solubility, the known properties of the parent molecule 2-methylquinoline, and the well-established role of phosphate salts in solubility enhancement. We will explore the theoretical underpinnings of solute-solvent interactions, present standardized methodologies for experimental solubility determination, and discuss the profound implications of solvent selection on crystallization, polymorphism, and formulation development for this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound.

Introduction: The Significance of 2-Methylquinoline and the Role of its Phosphate Salt

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound.[1][2] It serves as a valuable building block in the synthesis of various functional molecules, including dyes and pharmaceuticals.[1] The parent molecule appears as a colorless to yellowish oily liquid that is only slightly soluble in water but is soluble in many organic solvents such as alcohol, ether, and chloroform.[1][3]

In pharmaceutical development, converting a parent API into a salt form is a common and highly effective strategy to modulate its physicochemical properties.[4] The formation of a phosphate salt, in particular, is frequently employed to enhance the aqueous solubility of a drug, which can be crucial for parenteral formulations and for improving dissolution rates in oral dosage forms.[4][5] The phosphate moiety introduces ionizable groups, which can engage in strong interactions with polar solvents, thereby increasing the overall solubility compared to the free base.[4] Understanding the solubility of this compound in various organic solvents is therefore paramount for controlling its crystallization, purification, and formulation into a viable drug product.[6][7][]

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[9] A more rigorous understanding requires an analysis of the energetic changes involved in the dissolution process.

The overall process can be broken down into three conceptual steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline this compound.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The net enthalpy of solution determines whether the dissolution process is endothermic or exothermic, which in turn influences the effect of temperature on solubility.[10] For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[10][11]

The key factors influencing the solubility of this compound in a given organic solvent include:

-

Polarity: The polarity of the solvent will significantly impact its ability to solvate the ionic phosphate group and the polarizable quinoline ring system.

-

Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors and/or acceptors can interact favorably with the phosphate anion and the nitrogen atom of the quinoline ring.

-

Temperature: As mentioned, temperature typically has a positive correlation with the solubility of solid compounds.[10]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[12][13] This method ensures that the solution has reached saturation and is in equilibrium with the solid phase.

Detailed Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[12]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[14][15]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. For more complete separation, centrifuge the vials at the same temperature.[13]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average of replicate measurements is reported as the equilibrium solubility, typically in units of mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask method.

Predicted Solubility Profile and Solvent Selection

Table 1: Physicochemical Properties of 2-Methylquinoline (Quinaldine)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | Colorless to yellowish oily liquid | [1] |

| Water Solubility | Slightly soluble (498.5 mg/L at 25 °C) | [16] |

| Organic Solvent Solubility | Soluble in alcohol, ether, chloroform | [3] |

The introduction of the phosphate group is expected to increase the polarity of the molecule significantly. Therefore, we can anticipate the following solubility trends for this compound:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should be effective at solvating this compound. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the phosphate anion and the quinoline nitrogen.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are expected to be reasonably good solvents. Their polarity will aid in dissolution, although the lack of hydrogen bond donating ability may make them slightly less effective than protic solvents.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound. The large energy penalty required to break the strong ionic interactions in the salt's crystal lattice would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Solvent Selection for Crystallization

The choice of solvent is a critical parameter in the crystallization of an API.[6][7][17] An ideal crystallization solvent system is one in which the API has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for a high yield upon cooling.[]

Caption: Decision tree for selecting a crystallization solvent.

Practical Implications in Drug Development

A thorough understanding of the solubility of this compound in organic solvents has several direct and critical applications in drug development:

-

Synthesis and Purification: The selection of appropriate solvents is essential for the reaction, work-up, and purification (typically by crystallization) of the final API.[6]

-

Polymorph and Salt Screening: Solubility data guides the selection of solvents for screening different crystalline forms (polymorphs) and salts of the API. Different polymorphs can have different solubilities and, consequently, different bioavailabilities.[7]

-

Formulation Development: For liquid formulations, the API must be soluble and stable in the chosen vehicle. For solid dosage forms, the dissolution rate, which is influenced by solubility, is a key determinant of the drug's absorption.[10][11]

-

Process Safety and Environmental Impact: Solvent selection also involves considering the toxicity, flammability, and environmental impact of the solvents used in large-scale manufacturing.[7]

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is sparse, a robust understanding can be built upon the known properties of 2-methylquinoline and the established principles of salt chemistry. The phosphate salt is expected to exhibit significantly higher polarity than the parent free base, favoring solubility in polar protic and aprotic organic solvents. The systematic experimental determination of solubility using the shake-flask method is crucial for generating the reliable data needed to guide solvent selection for critical processes like crystallization and formulation. A strategic approach to understanding and manipulating the solubility of this compound is a fundamental requirement for the successful development of this compound into a safe and effective pharmaceutical product.

References

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Javed, F., & Aggarwal, P. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

-

Gaware, R., & Shinde, S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. RSC Medicinal Chemistry, 13(8), 921-933. Retrieved from [Link]

-

Mazzotti, M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

APC Ltd. (n.d.). Solvent Selection. Retrieved from [Link]

-

U.S. Department of the Interior. (n.d.). Solubilities of phosphates and other sparingly soluble compounds: progress report. GovInfo. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Bogner, R. H., & Taylor, L. S. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. Journal of Pharmaceutical Sciences, 100(7), 2959-2971. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved from [Link]

-

PharmDecks. (n.d.). Solubility & Dissolution. Retrieved from [Link]

-

Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Phosphates – Indispensable Salts in the Biopharmaceutical Industry. Retrieved from [Link]

-

Karger Publishers. (n.d.). Principles of Drug Dissolution and Absorption Related to Bioavailability. Retrieved from [Link]

-

Abraham, M. H., et al. (2017). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 106(12), 3534-3542. Retrieved from [Link]

-

WebMD. (n.d.). Phosphate Salts: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Retrieved from [Link]

-

Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer. Retrieved from [Link]

-

Chen, J., et al. (2020). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design, 20(4), 2456-2466. Retrieved from [Link]

-

de Campos, D. R., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 145-153. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]

-

Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

-

Dolan, J. W. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 548-552. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. CAS 91-63-4: 2-Methylquinoline | CymitQuimica [cymitquimica.com]

- 4. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. approcess.com [approcess.com]

- 9. pharmdecks.com [pharmdecks.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. scispace.com [scispace.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. scielo.br [scielo.br]

- 16. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 17. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Thermal Stability of Quinaldine Phosphate for Analytical Use

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the thermal stability of quinaldine phosphate when it is intended for use as an analytical standard. Ensuring the integrity of analytical standards is paramount for the accuracy and reliability of quantitative analyses. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, enabling the user to design and execute a self-validating study.

Introduction: The Critical Role of Analytical Standard Stability

Quinaldine phosphate, the salt of 2-methylquinoline, serves as an analytical reference standard in various applications, including environmental and pharmaceutical analysis.[1][2] The accuracy of any quantitative method relies on the purity and stability of the reference material used for calibration. Degradation of an analytical standard can lead to an overestimation of the analyte in unknown samples, as a lower concentration of the standard produces a reduced analytical signal.[3] Therefore, a thorough understanding of the thermal stability of quinaldine phosphate is not merely a matter of good practice but a prerequisite for generating reliable and accurate analytical data.

This guide will delineate a systematic approach to:

-

Determine the thermal degradation profile of quinaldine phosphate.

-

Identify potential thermal degradants.

-

Establish a validated stability-indicating analytical method.

-

Provide recommendations for the appropriate storage and handling of quinaldine phosphate as an analytical standard.

Foundational Concepts: Forced Degradation and Thermal Analysis

Forced degradation studies are a cornerstone of pharmaceutical development and are essential for establishing the intrinsic stability of a substance.[4][5] By subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, we can generate potential degradation products and develop stability-indicating analytical methods.[6][7] These methods are crucial for separating the active pharmaceutical ingredient (API) from any impurities or degradants.[8]

Two primary techniques are employed for assessing thermal stability:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][9] It is invaluable for determining the temperature at which degradation begins, identifying the loss of volatiles (like water or solvents), and quantifying the extent of decomposition.[10]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12] It is used to determine melting points, phase transitions, and can provide information on the crystallinity of the material.[13] For phosphate salts, DSC can reveal dehydration events and subsequent crystalline transitions.[13]

Experimental Framework for Assessing Thermal Stability

The following sections detail the experimental protocols for a comprehensive evaluation of quinaldine phosphate's thermal stability.

Preliminary Characterization

Before initiating thermal stress studies, it is crucial to characterize the quinaldine phosphate standard in its pristine state.

Protocol 3.1.1: Initial Purity Assessment by HPLC

A high-performance liquid chromatography (HPLC) method should be developed to establish the initial purity of the quinaldine phosphate standard.

Step-by-Step Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of heterocyclic compounds.

-

Mobile Phase Preparation: A typical mobile phase could consist of a phosphate buffer and acetonitrile.[14][15] For example, a starting point could be a 50:50 (v/v) mixture of 50 mM sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[16]

-

Detection: A photodiode array (PDA) detector should be used to monitor the elution of quinaldine phosphate at a suitable wavelength (e.g., 280 nm) and to assess peak purity.

-

Standard Preparation: Prepare a stock solution of quinaldine phosphate in a suitable diluent (e.g., the mobile phase) and create a series of dilutions for linearity assessment.

-